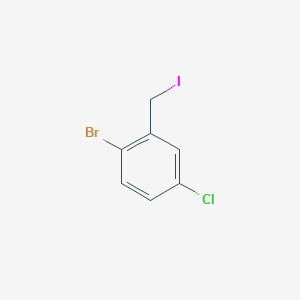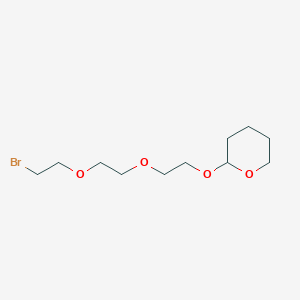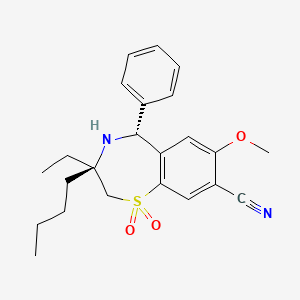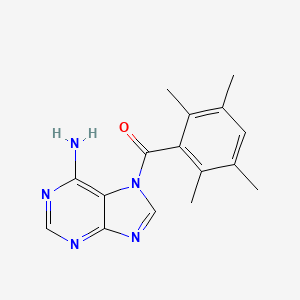
(6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Ring: Starting from simple precursors like formamide and cyanamide, the purine ring can be constructed through cyclization reactions.
Functionalization: Introduction of the amino group at the 6th position can be achieved through nucleophilic substitution reactions.
Attachment of the Methanone Group: The final step involves the attachment of the (2,3,5,6-tetramethylphenyl)methanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the methanone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
Medically, purine derivatives are often explored for their antiviral, anticancer, and anti-inflammatory properties. This compound could be investigated for similar therapeutic applications.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, or enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Allopurinol: A medication used to treat gout, which is a purine analog.
Uniqueness
What sets (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone apart is its specific substitution pattern, which could confer unique biological or chemical properties not found in other purine derivatives.
Propriétés
Numéro CAS |
36855-76-2 |
|---|---|
Formule moléculaire |
C16H17N5O |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
(6-aminopurin-7-yl)-(2,3,5,6-tetramethylphenyl)methanone |
InChI |
InChI=1S/C16H17N5O/c1-8-5-9(2)11(4)12(10(8)3)16(22)21-7-20-15-13(21)14(17)18-6-19-15/h5-7H,1-4H3,(H2,17,18,19) |
Clé InChI |
URSBXJCNRRKKLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(=O)N2C=NC3=NC=NC(=C32)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


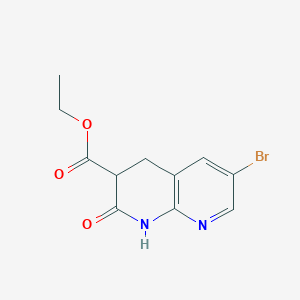
![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)
![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)
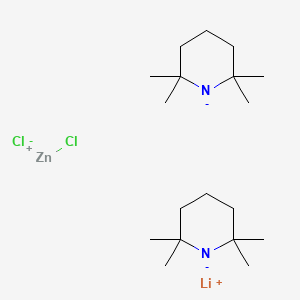

![2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid](/img/structure/B11832184.png)
![(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11832199.png)

![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11832216.png)
